molecular formula C9H7Cl2N3S2 B1361215 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 345993-15-9

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No. B1361215
M. Wt: 292.2 g/mol
InChI Key: YAEYKSSQBUZEDV-UHFFFAOYSA-N
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Description

“5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C9H7Cl2N3S2 . It is structurally similar to 2-((2,6-Dichlorobenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-Helicobacter pylori activity . Another study reported the ultrasound-assisted synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives .


Molecular Structure Analysis

The molecular structure of “5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” can be inferred from its molecular formula C9H7Cl2N3S2 . It contains a thiadiazole ring, which is a five-membered ring containing three heteroatoms (two nitrogens and one sulfur), and a benzyl group with two chlorine substituents .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine and its derivatives demonstrate significant biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been synthesized and tested for various biological properties. Some of these compounds, such as compound 3A, have shown high DNA protective ability and cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231. Their IC50 values were calculated as 370.7 μM and 505.1 μM for MDA-MB-231 and PC-3 cells, respectively. Another compound, 1A, exhibited strong antimicrobial activity against S. epidermidis (Gür et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of various derivatives of 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine have been explored. For example, the synthesis of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds have been detailed, providing insights into their molecular structure via spectral, X-ray, and DFT studies. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Dani et al., 2013).

Improved Synthesis Methods

Research has also focused on improving the synthesis methods for derivatives of 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine. An example includes the use of ultrasound-assisted synthesis, which has been shown to increase the efficiency of the reactions and offer a good alternative to conventional methods. Computational studies have been used to simulate the investigated molecules and reactions, enhancing the understanding of the chemical processes involved (Erdogan, 2018).

Antiviral Activities

Some derivatives of 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine have been studied for their antiviral properties. For instance, research on 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has indicated certain anti-tobacco mosaic virus activities, highlighting the potential of these compounds in antiviral applications (Chen et al., 2010).

Future Directions

The future directions for research on “5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” could include further exploration of its synthesis, characterization, and potential biological activities. Given the reported activities of structurally similar compounds , it may be of interest to investigate its potential as a pharmaceutical agent.

properties

IUPAC Name

5-[(2,5-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S2/c10-6-1-2-7(11)5(3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYKSSQBUZEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CSC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
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5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
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5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

Citations

For This Compound
2
Citations
J Yang, DM Hocking, C Cheng, C Dogovski… - Journal of Biological …, 2013 - ASBMB
The misuse of antibiotics during past decades has led to pervasive antibiotic resistance in bacteria. Hence, there is an urgent need for the development of new and alternative …
Number of citations: 26 www.jbc.org
J Yang, DM Hocking, C Cheng, C Dogovski… - Screening, 2013 - ASBMB
Number of citations: 0

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